Esmolol dimer

Description

Properties

IUPAC Name |

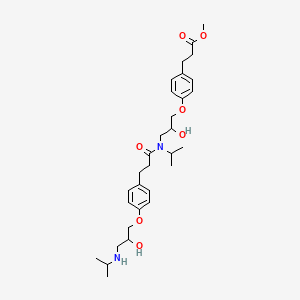

methyl 3-[4-[2-hydroxy-3-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoyl-propan-2-ylamino]propoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N2O7/c1-22(2)32-18-26(34)20-39-28-12-6-24(7-13-28)10-16-30(36)33(23(3)4)19-27(35)21-40-29-14-8-25(9-15-29)11-17-31(37)38-5/h6-9,12-15,22-23,26-27,32,34-35H,10-11,16-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMBZZIIOOLKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)N(CC(COC2=CC=C(C=C2)CCC(=O)OC)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98903-89-0 | |

| Record name | Esmolol dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098903890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESMOLOL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813ZHJ4G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of esmolol dimer involves the reaction of esmolol with various reagents under specific conditions. One common method includes the use of lipase B from Candida antarctica to catalyze the transesterification of racemic chlorohydrin methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate . This reaction is carried out at temperatures ranging from 30 to 38°C over a period of 23 to 48 hours.

Industrial Production Methods: Industrial production of this compound is typically conducted in controlled environments to ensure the purity and yield of the compound. The process involves the use of high-quality reagents and catalysts, along with precise control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Esmolol dimer undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .

Scientific Research Applications

Synthesis of Esmolol Dimer

This compound can be synthesized through various methods involving the reaction of esmolol precursors. One notable study reported a non-enzymatic route to synthesize enantiopure esmolol, where a chlorohydrin intermediate was formed and subsequently converted to the dimeric structure. The synthesis yielded a dimer with a molecular formula of C31H46N2O7, characterized using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Esmolol itself is a cardioselective beta-1 adrenergic antagonist with a short half-life, making it suitable for acute management of various cardiovascular conditions. The dimer form may exhibit enhanced stability and prolonged effects compared to the monomer. Research indicates that the dimer could retain the pharmacological profile of esmolol while potentially offering improved therapeutic outcomes due to its structural modifications .

Esmolol is widely used in clinical settings for managing rapid heart rates and hypertension, particularly during surgical procedures. The potential applications of this compound are being explored in various contexts:

- Cardiac Surgery : Due to its rapid onset and short duration of action, esmolol is often administered during surgeries to control heart rate and reduce myocardial oxygen demand.

- Emergency Medicine : this compound may be beneficial in acute settings for managing tachycardia associated with conditions such as atrial fibrillation or acute coronary syndrome.

- Research Studies : Recent trials have investigated the efficacy of this compound in mitigating cardiovascular responses during stress tests and surgical extubation .

Case Study Example

In a controlled trial assessing the effects of esmolol on cardiac function during surgery, researchers found significant reductions in heart rate and blood pressure among patients treated with esmolol compared to placebo. This suggests that similar applications could be anticipated with this compound, potentially offering enhanced efficacy due to its dimeric nature .

Mechanism of Action

Esmolol dimer can be compared with other beta-adrenergic blockers such as landiolol and penbutolol. These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties . For example, landiolol has a higher selectivity for beta-1 adrenergic receptors compared to esmolol, resulting in fewer side effects related to beta-2 receptor blockade . Penbutolol, on the other hand, has a longer duration of action and is used for chronic management of hypertension and angina .

Comparison with Similar Compounds

Chemical and Physicochemical Properties

Lipophilicity and Permeability

Esmolol dimer exhibits higher molecular weight and lipophilicity compared to esmolol (log D = 1.02) and atorvastatin (log D = 1.50) . While exact log D values for the dimer are unreported, its larger structure suggests reduced membrane permeability relative to monomeric β-blockers. Derivatives of carylcarbonyloxy aminopropanol (e.g., compounds 8a-9d) demonstrate that increased alkyl chain length (methyl to propyl) enhances permeability, but butyl derivatives show reduced permeation—a trend likely applicable to the dimer’s behavior .

Table 1: Key Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | log D (log P) | Half-Life (min) |

|---|---|---|---|

| This compound | 416.45 | Not reported | N/A |

| Esmolol | 295.35 | 1.02 | 9.2 |

| Atorvastatin | 558.64 | 1.50 | 14–20 (hours) |

| Landiolol | 510.06 | 0.89* | 4–6 |

*Estimated based on structural analogs.

Pharmacokinetic and Metabolic Profiles

- Esmolol : Rapidly hydrolyzed by RBC esterases (half-life: 9.2 minutes ) to esmolol acid, enabling ultrashort action .

- Landiolol : A newer ultrashort-acting β₁-blocker with 4–6 minute half-life and lower hypotension risk (9.4% vs. esmolol’s 52.4% in postoperative settings) .

- This compound: Not metabolically active; its ester bonds may resist hydrolysis due to steric hindrance, but this remains unstudied .

Clinical and Therapeutic Implications

- Esmolol reduces heart rate in supraventricular tachyarrhythmias (97.2–115.0 µg/kg/min ) and improves survival in septic shock (28-day mortality: 49.4% vs. 80.5% in controls) .

- Landiolol shows comparable efficacy but superior hemodynamic safety, making it preferable in critical care .

- This compound: No therapeutic use; its significance lies in synthetic chemistry for optimizing esmolol production purity .

Biological Activity

Esmolol, a short-acting beta-blocker primarily used in acute cardiovascular conditions, has been studied for its biological activity, particularly in its dimerized form. This article reviews the biological activity of esmolol dimer, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on recent research findings.

Overview of this compound

This compound refers to the molecular structure formed when two esmolol molecules are linked. While the exact biological implications of this dimerization are still under investigation, initial studies suggest that it may influence the drug's efficacy and metabolic pathways.

Pharmacokinetics and Metabolism

Bioconversion and Hydrolysis:

Esmolol is rapidly hydrolyzed by esterases in the body. A study highlighted that serine esterases, particularly human carboxylesterase 1 (hCE1), play a crucial role in the hydrolysis of esmolol. The hydrolytic activity varies significantly across different biological matrices, with human plasma showing a three-fold greater activity than whole blood. The Km and Vmax values for esmolol hydrolysis in hepatic microsomes were determined to be 1.42 mM and 1410 nmol/min/mg protein, respectively .

Table 1: Hydrolytic Activity of Esmolol by Different Enzymes

| Enzyme | Hydrolytic Activity (nmol/min/mg protein) |

|---|---|

| hCE1 | 255.0 ± 17.4 |

| hCE2 | N.D. (Not Detected) |

| ESD*1 | 7.4 ± 4.3 |

| ESD*2 | 8.2 ± 5.6 |

| APT1 | 111.2 ± 2.9 |

Anti-inflammatory Properties:

Recent studies have indicated that esmolol exhibits protective effects on intestinal tissues during sepsis by modulating inflammatory responses. It has been shown to inhibit apoptosis in intestinal cells through the activation of the NF-kappa B signaling pathway, which plays a critical role in regulating immune responses .

Case Study Findings:

A notable case study involving septic shock patients demonstrated that low doses of esmolol significantly reduced T-lymphocyte apoptosis and restored the TH2/TH1 ratio, suggesting a potential immunomodulatory role . The treatment resulted in decreased levels of cleaved caspase-3, indicating reduced apoptosis compared to untreated controls.

Therapeutic Implications

The unique properties of this compound suggest potential applications beyond traditional uses in cardiovascular settings:

- Sepsis Management: By mitigating inflammation and apoptosis, esmolol could serve as an adjunct therapy in managing septic patients.

- Cardiovascular Protection: Its rapid action and favorable pharmacokinetics make it suitable for acute management of arrhythmias and hypertension.

Q & A

Q. What experimental models are most appropriate for studying the hemodynamic effects of esmolol dimer in anesthesia?

this compound is commonly studied in human clinical trials and controlled animal models to evaluate its short-acting β1-adrenergic blockade effects. For example, randomized controlled trials (RCTs) in surgical settings measure heart rate and blood pressure attenuation during intubation . Preclinical studies often use rodent models to assess dose-response relationships and pharmacokinetics under varying physiological conditions . When designing experiments, apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure alignment with clinical relevance .

Q. How do researchers standardize dosing protocols for this compound across heterogeneous patient populations?

Standardization involves stratifying participants by variables such as age, comorbidities (e.g., cardiovascular disease), and concurrent medications. For instance, studies using esmolol to reduce propofol requirements during anesthesia employ weight-based dosing (e.g., 250 μg·kg⁻¹·min⁻¹) and adjust for hemodynamic variability via continuous monitoring . Use EBSCO Complete or PubMed to locate meta-analyses that aggregate dosing guidelines across populations .

Q. What methodologies are used to evaluate this compound’s impact on cerebral blood flow (CBF)?

Functional magnetic resonance imaging (fMRI) is a gold standard for assessing CBF changes. A study with 10 healthy volunteers showed esmolol’s bolus administration transiently increased blood oxygenation level-dependent (BOLD) contrast but did not alter overall cerebrovascular reactivity during cognitive tasks . For reproducibility, ensure blinding and control for confounding variables like baseline blood pressure .

Advanced Research Questions

Q. How can contradictory findings about this compound’s neurovascular effects be resolved?

Contradictions arise from differences in experimental design, such as bolus vs. continuous infusion or variations in fMRI protocols. For example, while one study found no significant BOLD contrast changes during esmolol infusion , others report transient effects. To reconcile discrepancies, conduct sensitivity analyses and use generalized linear models (GLMs) to account for covariates like heart rate variability . Cross-validate results with animal models using invasive CBF measurements.

Q. What advanced statistical approaches are suitable for analyzing this compound’s efficacy in ICU settings?

Propensity score matching (PSM) minimizes selection bias in observational studies, as seen in a 2025 study comparing esmolol and landiolol in critically ill patients . Apply longitudinal data analysis (e.g., mixed-effects models) to track hemodynamic outcomes over time. Ensure power calculations are based on pilot data to avoid Type II errors .

Q. How can researchers optimize this compound’s therapeutic index in complex pharmacokinetic-pharmacodynamic (PK/PD) models?

Leverage compartmental modeling to simulate esmolol’s ultra-short half-life (~9 minutes) and metabolite dynamics. A 1999 study used logistic regression to correlate esmolol infusion rates with propofol-sparing effects, identifying nonlinear relationships at higher doses . Validate models with in vitro assays measuring β1-receptor binding affinity under varying pH and temperature conditions.

Methodological Guidance

Q. How to design a robust literature review for this compound research?

- Search Strategy : Use Boolean operators (e.g., "this compound AND hemodynamics NOT industrial") in Academic Search Complete .

- Quality Assessment : Apply GRBN/ESOMAR guidelines to evaluate bias in clinical trials, focusing on blinding and attrition rates .

- Data Synthesis : Tabulate outcomes (e.g., mean arterial pressure changes) using standardized effect sizes (Cohen’s d) for meta-analysis .

Q. What frameworks ensure ethical rigor in this compound trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.